molecular formula C16H15NO4 B554361 Z-Phg-OH CAS No. 53990-33-3

Z-Phg-OH

Cat. No.: B554361
CAS No.: 53990-33-3
M. Wt: 285.29 g/mol
InChI Key: RLDJWBVOZVJJOS-AWEZNQCLSA-N
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Description

This compound is characterized by its phenyl, glycine, and hydroxamic acid functional groups . It is commonly used in peptide synthesis due to its ability to form stable amide bonds.

Mechanism of Action

Target of Action

Z-Phg-OH, also known as Z-L-phenylglycine, is a N-blocked amino acid It is known to be used in peptide synthesis , suggesting that its targets could be specific proteins or enzymes involved in these biochemical processes.

Mode of Action

It is known to be involved in the formation of peptide bonds . In peptide synthesis, this compound is likely to interact with its targets (proteins or enzymes) to form peptide bonds, leading to the creation of specific peptides .

Biochemical Pathways

this compound is involved in the biosynthesis of phenylglycines . Phenylglycine-type amino acids occur in a wide variety of peptide natural products, including glycopeptide antibiotics and biologically active linear and cyclic peptides . The biosynthesis of these peptides involves the incorporation of phenylglycines, such as this compound, into non-ribosomal peptides .

Pharmacokinetics

The adme properties of most drugs strongly depend on the ability of the drug to pass through membranes via simple diffusion . Given that this compound is used in peptide synthesis, it is likely that its ADME properties would be influenced by factors such as its chemical structure, the presence of functional groups, and its overall lipophilicity and hydrophilicity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the stability of this compound and its ability to form peptide bonds . Additionally, the biological environment within cells and tissues can also influence the action of this compound, as it can affect the availability of its targets and the efficiency of peptide bond formation.

Biochemical Analysis

Biochemical Properties

Z-L-phenylglycine plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with peptide synthetases, which facilitate the incorporation of Z-L-phenylglycine into peptide chains. This interaction is crucial for the synthesis of peptides with specific biological activities . Additionally, Z-L-phenylglycine can act as a substrate for enzymes involved in amino acid metabolism, further highlighting its importance in biochemical processes.

Cellular Effects

Z-L-phenylglycine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Z-L-phenylglycine can affect the expression of genes involved in amino acid transport and metabolism, leading to changes in cellular amino acid levels . Furthermore, it can impact cell signaling pathways by interacting with receptors and enzymes, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of Z-L-phenylglycine involves several key interactions at the molecular level. It binds to specific receptors and enzymes, leading to changes in their activity. For example, Z-L-phenylglycine can inhibit or activate enzymes involved in amino acid metabolism, thereby altering the metabolic flux within cells . Additionally, it can influence gene expression by binding to transcription factors or other regulatory proteins, resulting in changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Z-L-phenylglycine can change over time. The stability and degradation of Z-L-phenylglycine are important factors that influence its long-term effects on cellular function. Studies have shown that Z-L-phenylglycine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to Z-L-phenylglycine can result in alterations in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Z-L-phenylglycine vary with different dosages in animal models. At low doses, Z-L-phenylglycine can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress . Threshold effects have been observed, where the impact of Z-L-phenylglycine on cellular function changes significantly beyond a certain dosage level. These findings highlight the importance of dosage optimization in experimental studies involving Z-L-phenylglycine.

Metabolic Pathways

Z-L-phenylglycine is involved in several metabolic pathways, including amino acid metabolism and peptide synthesis. It interacts with enzymes such as amino acid transferases and peptide synthetases, which facilitate its incorporation into metabolic processes . These interactions can influence metabolic flux and the levels of various metabolites within cells. Additionally, Z-L-phenylglycine can act as a precursor for the synthesis of other bioactive compounds, further emphasizing its role in metabolic pathways.

Transport and Distribution

The transport and distribution of Z-L-phenylglycine within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and localization of Z-L-phenylglycine within cellular compartments . The distribution of Z-L-phenylglycine can affect its biochemical activity and interactions with other biomolecules. For example, its accumulation in specific cellular compartments can enhance its interaction with target enzymes and receptors, thereby modulating its effects on cellular function.

Subcellular Localization

Z-L-phenylglycine exhibits specific subcellular localization patterns, which can influence its activity and function. It is often localized to cellular compartments involved in amino acid metabolism and peptide synthesis, such as the cytoplasm and endoplasmic reticulum . Targeting signals and post-translational modifications play a crucial role in directing Z-L-phenylglycine to these compartments. The subcellular localization of Z-L-phenylglycine can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Z-Phenylglycine hydroxamic acid typically involves the reaction of Z-Phenylglycine with hydroxylamine. One common method involves the use of carbodiimides as coupling agents in the presence of additives like Oxyma Pure. The reaction is carried out in solvents such as dichloromethane and dimethylformamide at low temperatures to minimize racemization .

Industrial Production Methods: Industrial production of Z-Phenylglycine hydroxamic acid follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. The purification of the compound is typically achieved through crystallization and chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Z-Phenylglycine hydroxamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Z-Phenylglycine hydroxamic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Z-Phenylglycine hydroxamic acid is unique due to the presence of both phenyl and hydroxamic acid functional groups, which confer specific reactivity and stability in peptide synthesis. Its ability to form stable amide bonds with minimal racemization makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

(2S)-2-phenyl-2-(phenylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,20)(H,18,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDJWBVOZVJJOS-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356056
Record name Z-Phg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53990-33-3
Record name Z-Phg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-2-phenylacetic acid (500 mg, 3.31 mmol) in 2N sodium hydroxide (1.65 ml, 3.31 mmol) stirred at 0° C., benzyl carbonochloridate (512 μl, 3.64 mmol) and 2N sodium hydroxide (1.82 ml, 3.64 mmol) were simultaneously added dropwise from two different syringes. The reaction was stirred at RT for 45 minutes, and a precipitate appeared. Water was added, and the solution was extracted with Et2O. The aqueous phase was acidified with 1N HCl and the desired product was extracted again with Et2O. The combined organic phases were dried over Na2SO4, filtered and evaporated to obtain 2-(benzyloxycarbonylamino)-2-phenylacetic acid (855 mg; 91% yield).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step One
Quantity
512 μL
Type
reactant
Reaction Step Two
Quantity
1.82 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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